molecular formula C19H25NO2 B1385540 N-(3-Ethoxybenzyl)-4-isobutoxyaniline CAS No. 1040688-29-6

N-(3-Ethoxybenzyl)-4-isobutoxyaniline

Cat. No.: B1385540
CAS No.: 1040688-29-6
M. Wt: 299.4 g/mol
InChI Key: OWVHOPNEWAURHX-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-4-isobutoxyaniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an ethoxy group attached to the benzyl ring and an isobutoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxybenzyl)-4-isobutoxyaniline can be achieved through a multi-step process involving the following steps:

    Formation of 3-Ethoxybenzyl Chloride: This can be prepared by reacting 3-ethoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Nucleophilic Substitution Reaction: The 3-ethoxybenzyl chloride is then reacted with 4-isobutoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Ethoxybenzyl)-4-isobutoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or isobutoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Ethoxybenzyl)-4-isobutoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals. It can be used as a building block for the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It can be used in the design and synthesis of new drug candidates targeting specific biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-4-isobutoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

    N-(3-Methoxybenzyl)-4-isobutoxyaniline: Similar structure with a methoxy group instead of an ethoxy group.

    N-(3-Ethoxybenzyl)-4-butoxyaniline: Similar structure with a butoxy group instead of an isobutoxy group.

    N-(3-Ethoxybenzyl)-4-methoxyaniline: Similar structure with a methoxy group instead of an isobutoxy group.

Uniqueness: N-(3-Ethoxybenzyl)-4-isobutoxyaniline is unique due to the presence of both ethoxy and isobutoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-21-19-7-5-6-16(12-19)13-20-17-8-10-18(11-9-17)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVHOPNEWAURHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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